molecular formula C5H10I2 B1615015 1,3-Diiodo-2,2-dimethylpropane CAS No. 66688-49-1

1,3-Diiodo-2,2-dimethylpropane

Cat. No.: B1615015
CAS No.: 66688-49-1
M. Wt: 323.94 g/mol
InChI Key: GDVIDBDQSYVBSD-UHFFFAOYSA-N
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Description

1,3-Diiodo-2,2-dimethylpropane is an organic compound with the molecular formula C₅H₁₀I₂. It is a derivative of propane, where two iodine atoms are substituted at the 1 and 3 positions, and two methyl groups are attached to the central carbon atom. This compound is known for its reactivity due to the presence of iodine atoms, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diiodo-2,2-dimethylpropane can be synthesized through the iodination of 2,2-dimethylpropane-1,3-diol. The reaction typically involves the use of iodine and a suitable oxidizing agent such as phosphorus trichloride or triphenylphosphine. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or chloroform. The general reaction scheme is as follows:

(CH₃)₂C(CH₂OH)₂+2I₂+PCl₃(CH₃)₂C(CH₂I)₂+PCl₃O+2HCl\text{(CH₃)₂C(CH₂OH)₂} + 2 \text{I₂} + \text{PCl₃} \rightarrow \text{(CH₃)₂C(CH₂I)₂} + \text{PCl₃O} + 2 \text{HCl} (CH₃)₂C(CH₂OH)₂+2I₂+PCl₃→(CH₃)₂C(CH₂I)₂+PCl₃O+2HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Diiodo-2,2-dimethylpropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: The compound can be reduced to 2,2-dimethylpropane using reducing agents like lithium aluminum hydride.

    Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Coupling: Grignard reagents (RMgX) or organolithium reagents (RLi) in dry ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of 1,3-dihydroxy-2,2-dimethylpropane or other substituted derivatives.

    Reduction: Formation of 2,2-dimethylpropane.

    Coupling: Formation of more complex organic molecules with extended carbon chains.

Scientific Research Applications

1,3-Diiodo-2,2-dimethylpropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a precursor in radiolabeling studies.

    Medicine: Investigated for its potential use in the development of pharmaceutical intermediates and radiopharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diiodo-2,2-dimethylpropane: Similar structure but with both iodine atoms on the same carbon.

    1-Iodo-2,2-dimethylpropane: Contains only one iodine atom.

    2,2-Dimethylpropane-1,3-diol: The diol precursor used in the synthesis of 1,3-diiodo-2,2-dimethylpropane.

Uniqueness

This compound is unique due to the positioning of iodine atoms at the 1 and 3 positions, which allows for specific reactivity patterns and applications in organic synthesis. Its structure provides a balance between reactivity and stability, making it a valuable compound in various chemical processes.

Properties

IUPAC Name

1,3-diiodo-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10I2/c1-5(2,3-6)4-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVIDBDQSYVBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CI)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310500
Record name 1,3-diiodo-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66688-49-1
Record name NSC227881
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-diiodo-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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